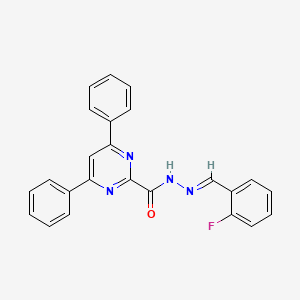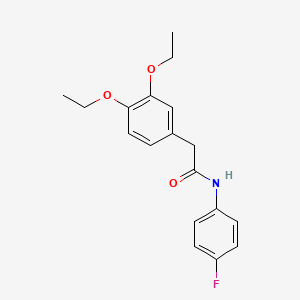![molecular formula C16H13N3O2S2 B5598494 6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)
6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 1,2,4-triazine derivatives involves several key strategies, including the reaction of ammonia with bismethylthio-, dithioxo-, or methylthio-thioxo-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazines, and treatment with phenyl phosphorodiamidate to obtain 3,5-diamino derivatives. These methods highlight the reactivity and versatility of the triazine nucleus, particularly at the 5-position, which is considerably more reactive than the 3-position (Wasti & Joullié, 1976).
Molecular Structure Analysis
Structural analysis through X-ray crystallography reveals significant insights into the arrangement of the 1,2,4-triazine moieties. For example, in certain derivatives, the moieties are connected through hydrogen bonds and C-H...pi interactions, leading to planar ribbons and crosslinked structures, which underline the importance of molecular geometry in defining the compound's properties (Hori et al., 2009).
Chemical Reactions and Properties
Reactions involving 1,2,4-triazine derivatives, such as displacement reactions, Knoevenagel condensation, and reactions with chloroacetic acid, highlight the chemical reactivity and potential for further functionalization of these compounds. These reactions are instrumental in the synthesis of various derivatives with potentially diverse applications (El-All et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play crucial roles in determining the applications and handling of 1,2,4-triazine derivatives. These properties are often studied through methods like X-ray crystallography, providing valuable information on the compound's stability and compatibility with various solvents or materials (Hakimi et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards different functional groups, potential for substitution reactions, and the formation of novel derivatives, are essential for understanding and exploiting the compound's utility in various chemical syntheses. For instance, the reaction with isothiocyanates to produce antioxidants illustrates the compound's versatility in chemical modifications (Hajri et al., 2022).
科学的研究の応用
Antioxidant Applications
Synthesis and Antioxidant Evaluation of Novel Phenothiazine Linked Substitutedbenzylideneamino-1,2,4-Triazole Derivatives
This study explores the synthesis of novel compounds derived from 1,2,4-triazole, demonstrating potent antioxidant activity. The compounds, through various synthesizing steps, exhibited significant radical scavenging abilities, showcasing their potential as antioxidants in various applications (Maddila et al., 2015).
Sensing Applications
A New Europium(III) PVC Membrane Potentiometric Sensor
This study highlights the development of a new europium ion-selective electrode using a similar compound as a membrane carrier. The electrode displayed wide concentration range capabilities, fast response times, and excellent selectivities for europium ions, underscoring its utility in analytical chemistry applications (Zamani et al., 2007).
Synthesis and Reactions
3,5-Disubstituted 6-Benzyl-1,2,4-Triazines Syntheses and Reactions
This research discusses the synthesis and reactivity of 3,5-disubstituted 6-benzyl-1,2,4-triazines, highlighting the chemical versatility and potential application of these compounds in the development of new materials and chemicals (Wasti & Joullié, 1976).
Biocidal and Antimicrobial Applications
Voltammetric Behavior, Biocidal Effect, and Synthesis of Some New Nanomeric Fused Cyclic Thiosemicarbazones
This study offers insights into the synthesis and biocidal effects of new compounds, including their application as antimicrobial agents. The compounds demonstrated significant activity, suggesting their potential use in controlling microbial growth and as a part of strategies to combat infectious diseases (Makki et al., 2014).
特性
IUPAC Name |
6-[(3-phenoxyphenyl)methylsulfanyl]-5-sulfanylidene-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-16-17-14(22)15(18-19-16)23-10-11-5-4-8-13(9-11)21-12-6-2-1-3-7-12/h1-9H,10H2,(H2,17,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQPTGRBCMFXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NNC(=O)NC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)
![N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)
![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)
![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)


![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)
![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5598475.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)
![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)
![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)
![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)
![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)